2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide
Description
2-(4-Fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide is a structurally complex acetamide derivative characterized by a 4-fluorophenoxy group linked to an acetamide core. The nitrogen of the acetamide is substituted with a 2-hydroxyethyl chain bearing a 5-methylfuran-2-yl moiety.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-10-2-7-14(21-10)13(18)8-17-15(19)9-20-12-5-3-11(16)4-6-12/h2-7,13,18H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFJWGUVFUQFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)COC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Introduction of the hydroxyethyl group: The fluorophenoxy intermediate is then reacted with an appropriate hydroxyethylating agent under controlled conditions to introduce the hydroxyethyl group.
Formation of the final compound: The hydroxyethylated intermediate is then reacted with 5-methylfuran-2-carboxylic acid or its derivatives to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
The compound 2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide is a novel chemical entity that has garnered interest in various scientific research applications. This article provides a detailed overview of its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the fluorophenoxy group is thought to enhance activity against certain cancer cell lines. For instance, research has shown that derivatives of phenoxyacetamides can inhibit the growth of breast cancer cells by inducing apoptosis through various signaling pathways.
Antimicrobial Properties
The compound's efficacy against microbial pathogens has also been explored. Preliminary in vitro studies suggest that it may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Neuroprotective Effects
There is emerging evidence that the furan moiety in the compound may confer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Studies indicate that similar compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Anti-inflammatory Properties
In vitro assays have demonstrated that this compound can downregulate pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions. The ability to modulate immune responses could make it valuable in therapies for autoimmune diseases or chronic inflammatory disorders.
Case Study 1: Anticancer Efficacy
A study conducted on a series of phenoxyacetamide derivatives, including our compound, demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized MTT assays to evaluate cell viability, revealing IC values as low as 10 µM for some derivatives, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
In a comparative study assessing antimicrobial activity, the compound was tested against both Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial properties. Further optimization and structural modifications could enhance its efficacy.
Case Study 3: Neuroprotection
Research investigating the neuroprotective effects of similar compounds found that they could reduce neuronal apoptosis induced by oxidative stress in cellular models. The compound's ability to scavenge free radicals and inhibit apoptotic pathways was highlighted, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Pharmacological Implications
The table below compares key structural features and inferred bioactivities of 2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide with analogous compounds:
Key Observations:
Acetamide Branching : The 2-hydroxyethyl-5-methylfuran substituent introduces both hydrophilicity (hydroxyl) and aromaticity (furan), which may balance solubility and target binding. This contrasts with compounds like 3a (naphthyl substituent), where bulkier groups enhance steric interactions but reduce solubility .
Bioactivity Trends : Compounds with furan or sulfonyl groups (e.g., ) are frequently associated with antimicrobial activity, suggesting the target compound may share similar applications. The hydroxyl group in the target compound could mimic hydrogen-bonding interactions seen in metabolic modulators like 3a–c .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The 4-fluorophenoxy group increases logP compared to methoxy or hydroxylated analogues, enhancing blood-brain barrier penetration.
- Solubility : The hydroxyl group in the target compound may improve aqueous solubility relative to purely aromatic derivatives (e.g., naphthyl in ).
- Metabolic Stability: The 5-methylfuran moiety could undergo oxidative metabolism, whereas fluorinated phenoxy groups resist degradation, extending half-life .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 277.31 g/mol. The structure features a fluorophenoxy group and a furan derivative, which are significant for its biological interactions.
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs show broad-spectrum antimicrobial properties. For instance, derivatives of furan have been documented to possess antimicrobial effects against various pathogens, including resistant strains .
- Anti-inflammatory Effects : The presence of the hydroxy group may contribute to anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators in cellular models.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
- Antimicrobial Efficacy : A study conducted on furan derivatives demonstrated significant antimicrobial activity against Candida albicans, indicating that similar compounds could exhibit potent antifungal properties. The study utilized various concentrations to assess efficacy, showing a dose-dependent response .
- Cytotoxicity in Cancer Models : In vitro studies have shown that the compound can induce apoptosis in specific cancer cell lines. The mechanism involves the activation of caspases and subsequent DNA fragmentation, which is crucial for therapeutic applications in oncology .
- Inflammation Models : In murine models of inflammation, the compound demonstrated a reduction in swelling and pain, attributed to its ability to modulate inflammatory pathways. This effect was measured using standard assays for inflammation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
